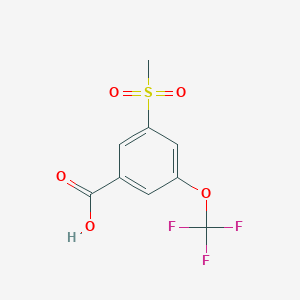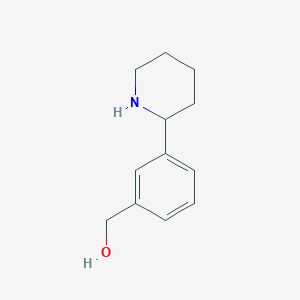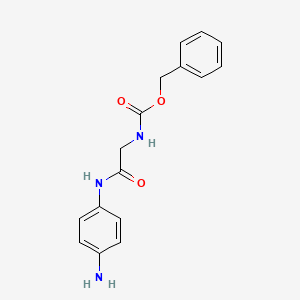
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)benzoate is a boronic acid derivative with a trifluoromethyl group attached to the benzene ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 2-(trifluoromethyl)benzoic acid with a boronic acid pinacol ester in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
Methylation: The resulting boronic acid derivative is then methylated using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods:
Batch Process: The synthesis is typically carried out in a batch process, where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), aryl halide, base (e.g., sodium carbonate), and solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Organic Synthesis: Utilized in the construction of complex organic molecules.
Biology:
Protein Labeling: Employed in the labeling of proteins for biological studies and imaging techniques.
Medicine:
Drug Development: Utilized in the synthesis of drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the biaryl product. The trifluoromethyl group enhances the electrophilicity of the benzene ring, facilitating the coupling reaction.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The palladium catalyst is the key molecular target, facilitating the transmetalation and reductive elimination steps.
Biaryl Formation Pathway: The pathway involves the formation of a palladium-boron complex, followed by the formation of the biaryl product.
Comparación Con Compuestos Similares
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate: Similar boronic acid derivative but with an acetate group instead of a carboxylate group.
Uniqueness:
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the reactivity and electrophilicity of the compound, making it more effective in cross-coupling reactions compared to similar compounds without this group.
This comprehensive overview highlights the importance of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)benzoate in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in organic synthesis and beyond.
Propiedades
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(15(17,18)19)8-10(11)12(20)21-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNNYVLNBGRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8116955.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)

![2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol](/img/structure/B8116977.png)
![6-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8116990.png)
![1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium iodide hydroiodide](/img/structure/B8116998.png)

